molecular formula C26H20F9NO3 B10853442 Tetrahydroquinoline A

Tetrahydroquinoline A

Cat. No.: B10853442
M. Wt: 565.4 g/mol
InChI Key: CMOJRCASVGGDKQ-GGAORHGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydroquinoline A can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the hydrogenation of quinolines is often employed due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.

    Reduction: It can be reduced further to form fully hydrogenated derivatives.

    Substitution: Various substitution reactions can be performed on the tetrahydroquinoline ring to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetrahydroquinoline A varies depending on its application:

    Antioxidant Action: Tetrahydroquinoline derivatives act as inhibitors of radical chain oxidation of organic compounds.

    Pharmacological Action: In medicinal applications, tetrahydroquinoline derivatives can act as enzyme inhibitors, receptor modulators, and neuroprotective agents.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its semi-hydrogenated structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C26H20F9NO3

Molecular Weight

565.4 g/mol

IUPAC Name

(2S)-3-[(2R)-2,5-bis[3-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinolin-1-yl]-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C26H20F9NO3/c27-24(28,29)23(37)14-36-21(16-5-2-7-18(13-16)39-26(33,34)35)11-10-20-19(8-3-9-22(20)36)15-4-1-6-17(12-15)38-25(30,31)32/h1-9,12-13,21,23,37H,10-11,14H2/t21-,23+/m1/s1

InChI Key

CMOJRCASVGGDKQ-GGAORHGYSA-N

Isomeric SMILES

C1CC2=C(C=CC=C2N([C@H]1C3=CC(=CC=C3)OC(F)(F)F)C[C@@H](C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F

Canonical SMILES

C1CC2=C(C=CC=C2N(C1C3=CC(=CC=C3)OC(F)(F)F)CC(C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F

Origin of Product

United States

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